7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one
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Overview
Description
7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a chromenone core structure substituted with a chloro group at the 7th position, a diethoxyphenyl group at the 2nd position, and a hydroxy group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-4H-chromen-4-one and 3,4-diethoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (e.g., 60-80°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a ketone.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 7-chloro-2-(3,4-diethoxyphenyl)-3-oxo-4H-chromen-4-one.
Reduction: Formation of 7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting key enzymes involved in inflammation and cancer progression.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one
- 7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 2-chloro-3,4-dimethoxybenzil
Uniqueness
7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxy-4H-chromen-4-one is unique due to the presence of both chloro and diethoxyphenyl groups, which may contribute to its distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific interactions with molecular targets.
Properties
Molecular Formula |
C19H17ClO5 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
7-chloro-2-(3,4-diethoxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C19H17ClO5/c1-3-23-14-8-5-11(9-16(14)24-4-2)19-18(22)17(21)13-7-6-12(20)10-15(13)25-19/h5-10,22H,3-4H2,1-2H3 |
InChI Key |
LPKSIHWOLZNYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)O)OCC |
Origin of Product |
United States |
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